Atuzaginstat hydrochloride
Overview
Description
Atuzaginstat hydrochloride is a small molecule protease inhibitor that targets the lysine proteases of the periodontal pathogen Porphyromonas gingivalis. This compound is primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting the activity of gingipains, which are proteases produced by Porphyromonas gingivalis .
Preparation Methods
The synthesis of atuzaginstat hydrochloride involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific reaction conditions to form this compound.
Industrial Production: Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques
Chemical Reactions Analysis
Atuzaginstat hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified versions of the parent compound
Scientific Research Applications
Atuzaginstat hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study protease inhibition and enzyme kinetics.
Biology: The compound is investigated for its effects on bacterial proteases and its potential to modulate bacterial infections.
Medicine: this compound is primarily researched for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting gingipains and reducing neuroinflammation.
Industry: The compound’s ability to inhibit proteases makes it a candidate for developing new therapeutic agents for various diseases .
Mechanism of Action
Atuzaginstat hydrochloride exerts its effects by inhibiting the activity of gingipains, which are proteases produced by Porphyromonas gingivalis. The inhibition of these proteases reduces the bacterial load and inflammation associated with periodontal disease. In Alzheimer’s disease, the compound is believed to reduce neuroinflammation and amyloid-beta production by inhibiting gingipains, thereby potentially slowing disease progression .
Comparison with Similar Compounds
Atuzaginstat hydrochloride is compared with other similar compounds, such as:
COR588: Another gingipain inhibitor with a similar mechanism of action but different pharmacokinetic properties.
LHP588: A second-generation gingipain inhibitor with improved safety and efficacy profiles.
Uniqueness: This compound is unique in its specific targeting of lysine proteases and its potential therapeutic effects in Alzheimer’s disease .
Properties
IUPAC Name |
[(5S)-5-(cyclopentanecarbonylamino)-6-oxo-7-(2,3,6-trifluorophenoxy)heptyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3.ClH/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12;/h8-9,12,15H,1-7,10-11,23H2,(H,24,26);1H/t15-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAODLHJICUIM-RSAXXLAASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-77-8 | |
Record name | Atuzaginstat hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-N-(7-Amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl)cyclopentanecarboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATUZAGINSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFE8P1837 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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